molecular formula C20H22N4O3 B2828313 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide CAS No. 2034398-95-1

2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

Katalognummer: B2828313
CAS-Nummer: 2034398-95-1
Molekulargewicht: 366.421
InChI-Schlüssel: WRWKSAGHUMIELJ-WKILWMFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS 2034398-95-1) is a synthetic organic compound with a molecular formula of C20H22N4O3 and a molecular weight of 366.41 g/mol . This complex molecule features a trans-configured cyclohexyl core linked to a 2-methoxyphenyl acetamide group and a 3-cyanopyrazinyl ether moiety, contributing to its unique properties as a potential bioactive agent . The compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the field of oncology. Patents indicate that this compound and its structural analogs are investigated as pharmaceutical compositions for the treatment of abnormal cell growth, including various cancers and neoplasms . Its proposed mechanism of action involves interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator to influence key disease-related pathways . Researchers utilize this compound as a key scaffold in drug discovery efforts. It is supplied for non-human research applications only. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals. Key identifiers include: InChIKey: WRWKSAGHUMIELJ-UHFFFAOYSA-N; PubChem CID: 5350342 .

Eigenschaften

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-26-18-5-3-2-4-14(18)12-19(25)24-15-6-8-16(9-7-15)27-20-17(13-21)22-10-11-23-20/h2-5,10-11,15-16H,6-9,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKSAGHUMIELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyanopyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with a cyanating agent under controlled conditions to introduce the cyano group.

    Cyclohexyl ring functionalization: The cyanopyrazinyl intermediate is then reacted with a cyclohexyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.

    Introduction of the methoxyphenylacetamide moiety: The final step involves the acylation of the intermediate with 2-methoxyphenylacetic acid or its derivatives, using a suitable activating agent to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It may be utilized in the synthesis of advanced polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-Methoxyphenyl, 3-cyanopyrazine 393.43 Enhanced H-bonding, moderate solubility
N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]-2-(thiophen-2-yl)acetamide (BK74347) Thiophene-2-yl 342.42 Lower logP (~2.1), potential metabolic instability due to thiophene
2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (BK76135) Pyrrole 325.37 Reduced steric bulk, higher solubility in polar solvents
2-(4-Chlorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A14) 3,4-Dichlorophenoxy, 4-chlorophenoxy 503.33 High lipophilicity (logP ~4.2), halogen-dependent activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) contrasts with ISRIB-A14’s chloro substituents (electron-withdrawing), influencing electronic distribution and target binding .
  • Solubility : The thiophene and pyrrole analogues (BK74347, BK76135) exhibit lower molecular weights and higher aqueous solubility compared to the target compound, which may affect bioavailability .
Analogues with Modified Cyclohexyl Linkers
Compound Name Structural Variation Molecular Weight (g/mol) Notable Data
N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide Sulfonamide linker, 3,4-difluorophenyl 394.40 Increased acidity (pKa ~8.5 due to sulfonamide), improved protein binding
2-(4-Fluorophenoxy)-N-[(1r,4r)-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]acetamide (ISRIB-A8) Fluorophenoxy, chlorophenoxy 411.35 (35Cl) Dual halogen substituents enhance metabolic stability (t1/2 > 6 hours in vitro)

Key Observations :

  • Halogen Effects: Fluorine in ISRIB-A8 improves pharmacokinetic profiles compared to non-halogenated variants .

Pharmacological and Functional Insights

  • Target Compound: Predicted to modulate kinase or GPCR targets due to pyrazine’s affinity for ATP-binding pockets. No direct activity data are available, but structural analogs like ISRIB-A14 show eIF2B antagonism (IC50 = 120 nM) .
  • ISRIB-A8 : Demonstrated eIF2B activation at 10 μM, suggesting substituent-dependent functional switching (antagonist vs. agonist) .
  • Sulfonamide Analogues : Enhanced binding to sulfotransferases or proteases due to sulfonamide’s polarizable sulfur .

Q & A

Q. Table 1. Synthesis Steps and Conditions

StepReagents/ConditionsPurposeReferences
SubstitutionAlkaline (K₂CO₃), 2-pyridinemethanolIntroduce heterocyclic groups
CondensationCyanoacetic acid, DMF, 80°CForm acetamide backbone
PurificationSilica gel chromatographyIsolate target compound

Which analytical techniques are critical for confirming structure and purity?

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxyphenyl, cyanopyrazine) and stereochemistry .
  • HPLC : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Advanced : For contradictory data , use 2D NMR (HSQC, HMBC) to resolve overlapping signals or cross-validate with computational models (e.g., density functional theory) .

How can reaction conditions be optimized to improve yield?

Q. Advanced

  • Temperature : Maintain 50–80°C to balance reaction rate and by-product formation .
  • Catalysts : Piperidine accelerates condensation; triethylamine neutralizes acids .
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .

Q. Table 2. Optimization Strategies

ParameterOptimal RangeImpactReferences
Solvent PolarityDMF > EthanolHigher solubility of intermediates
Catalyst Loading10–15 mol%Maximizes reaction efficiency
Reaction Time4–6 hoursPrevents over-degradation

How to address low solubility in biological assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Modify methoxyphenyl or cyanopyrazine groups to improve hydrophilicity .
  • Formulation : Encapsulate in cyclodextrins or liposomes for in vivo studies .

What computational methods predict pharmacokinetic properties?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to identify target binding sites (e.g., kinase inhibitors) .
  • ADMET Prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles .
  • QSAR Models : Corrogate structural analogs (e.g., pyrazine derivatives) to predict activity .

How to resolve discrepancies between computational and experimental bioactivity?

Q. Advanced

  • Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation effects, flexibility) .
  • Validate with In Vitro Assays : Use enzyme inhibition (IC50) or cell viability (MTT) assays to confirm predictions .
  • Synchrotron Crystallography : Resolve 3D target-ligand interactions at atomic resolution .

What purification methods isolate the compound from by-products?

Q. Basic

  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) for high-throughput separation .
  • Recrystallization : Methanol/water mixtures yield crystalline products with >99% purity .

Advanced : Preparative HPLC with C18 columns and acetonitrile/water gradients resolves stereoisomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.